1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

描述

Structural Overview of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

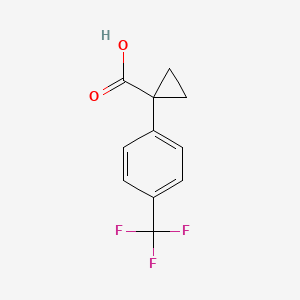

This compound (CAS 886366-13-8) is a cyclopropane derivative with the molecular formula C₁₁H₉F₃O₂ and a molecular weight of 230.18 g/mol . Its structure features a cyclopropane ring fused to a carboxylic acid group (–COOH) and a para-substituted trifluoromethylphenyl (–C₆H₄CF₃) moiety. The trifluoromethyl group (–CF₃) and cyclopropane ring introduce steric strain and electronic effects that influence reactivity and physicochemical properties.

The IUPAC name, 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid , reflects its substitution pattern. Key structural identifiers include:

The cyclopropane ring’s bond angles (~60°) and the electron-withdrawing nature of the –CF₃ group contribute to its unique stability and reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉F₃O₂ | |

| Molecular Weight | 230.18 g/mol | |

| CAS Registry Number | 886366-13-8 | |

| Melting Point | Not explicitly reported | – |

| Boiling Point | Not explicitly reported | – |

Historical Context in Organofluorine Chemistry

The compound’s synthesis and applications are rooted in advancements in organofluorine chemistry. Early work by Frédéric Swarts (1892) demonstrated halogen exchange reactions using SbF₃ to introduce fluorine atoms into organic molecules, laying the groundwork for trifluoromethylation. By the 1930s, industrial processes replaced SbF₃ with HF for safer large-scale production of trifluoromethylated compounds.

The development of nucleophilic trifluoromethylation reagents, such as trifluoromethyltrimethylsilane (TMSCF₃) in the 1980s, enabled efficient synthesis of compounds like this compound. Modern methods leverage transition-metal catalysis and biocatalysis for stereoselective cyclopropanation, as seen in myoglobin-catalyzed reactions with 2-diazo-1,1,1-trifluoroethane.

Position in the Cyclopropanecarboxylic Acid Family

This compound belongs to the cyclopropanecarboxylic acid family, characterized by a three-membered carbocyclic ring fused to a carboxylic acid group. Unlike simpler analogs (e.g., cyclopropanecarboxylic acid, C₄H₆O₂), its structure includes a bulky –CF₃-substituted aryl group, which enhances lipophilicity and metabolic stability.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Cyclopropanecarboxylic acid | C₄H₆O₂ | Basic cyclopropane-carboxylic acid scaffold |

| This compound | C₁₁H₉F₃O₂ | –CF₃ group increases electronegativity |

The –CF₃ group’s strong electron-withdrawing effect polarizes the cyclopropane ring, making the carboxylic acid more acidic compared to non-fluorinated analogs.

Significance as a Building Block in Chemical Research

This compound serves as a versatile intermediate in medicinal and materials chemistry:

- Pharmaceutical Synthesis : The –CF₃ group is a common bioisostere in drug design, improving bioavailability and target binding. For example, trifluoromethyl groups enhance the metabolic stability of antiviral and anticancer agents.

- Agrochemicals : Its lipophilicity aids in designing pesticides with improved membrane permeability.

- Materials Science : The cyclopropane ring’s rigidity and –CF₃ group’s thermal stability make it useful in polymers and coatings.

Recent biocatalytic approaches using engineered myoglobin variants enable enantioselective synthesis of trifluoromethylcyclopropanes, highlighting its role in green chemistry.

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUFHHAYGVZPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801202524 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-13-8 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclopropanation Followed by Carboxylation

- General Method : A common approach involves the cyclopropanation of a suitable precursor, such as 4-(Trifluoromethyl)styrene, followed by carboxylation.

- Reagents and Catalysts : This method typically uses a cyclopropanation reaction with diazomethane or a similar reagent in the presence of a catalyst such as rhodium or copper.

- Carboxylation : The resulting cyclopropane derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product.

- Industrial Production : Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-efficiency, and environmental considerations. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques to ensure high purity of the final product.

Silver-Catalyzed Conversion of Epoxides

- Direct Conversion : A silver-catalyzed direct conversion of epoxides into trifluoromethylcyclopropanes in a single step using trifluoromethyl N-triftosylhydrazones can be employed.

- Reaction Conditions : A reaction system composed of catalytic TpBr3Ag(thf) and NaH in dichloromethane (DCM) at 60 °C can be used.

- Yield : This method has been shown to provide the desired cyclopropane in a significant yield along with trifluoroacetophenone as a deoxygenation product.

- Optimization : The amounts of trifluoromethyl phenyl N-triftosylhydrazone and NaH are crucial to improving the efficiency of the reaction.

Preparation from Cyclopropane Carboxylic Acid Esters

- Reactants : Cyclopropane carboxylic acids can be prepared by reacting cyclopropane carboxylic acid esters with carboxylic acids.

- Cyclopropanecarboxylic Acid Esters : These esters are prepared by known methods. For example, cyclopropanecarboxylic acid methyl ester can be synthesized by reacting 4-Chlorobutyric acid methyl ester with sodium methylate.

- Catalyst : Alkylbenzenesulfonic acids can be used as a catalyst. The catalyst is used in relatively large amounts, preferably 5 to 50% by weight, based on the ester added.

- Reaction Conditions : The reaction generally takes place at 90 to 150 °C.

Example Procedure

- Setup : A glass apparatus consisting of a four-necked flask with a stirrer, thermometer, dropping funnel, and distillation column with attached distillation bridge is used.

- Reaction : The reactants are put together and heated to over 105 °C. The resulting methyl formate is distilled off, and the bottom temperature is increased up to approximately 130 °C.

- Purification : The reaction mixture is freed from the catalyst by topping on a distillation bridge. The topped production mixture is fractionally distilled to obtain cyclopropanecarboxylic acid with high purity.

- Yield : Using this method, a yield of approximately 90% can be achieved.

化学反应分析

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, aldehydes, and various substituted derivatives.

科学研究应用

Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid exhibits potential therapeutic applications due to its ability to interact with specific biological targets. Preliminary studies indicate that the compound may influence pathways involved in inflammation and cancer progression by modulating enzyme and receptor activity. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for drug development .

Key Findings:

- Anti-inflammatory Effects : Research suggests that the compound may inhibit leukotriene C4 synthase, relevant for treating inflammatory diseases .

- Cancer Research : Ongoing studies are evaluating its efficacy in cancer models, focusing on its effects on tumor growth and metastasis.

Agricultural Chemistry

The unique properties of this compound make it a promising candidate for developing agrochemicals such as herbicides and pesticides. Its lipophilicity allows for better absorption and efficacy in plant systems.

Potential Applications:

- Herbicides : The compound's structure can be modified to enhance herbicidal activity against specific weed species.

- Pesticides : Its biological activity may also extend to pest control, targeting insect metabolic pathways.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs.

Case Study 2: Agricultural Application

作用机制

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards target proteins.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Positional and Functional Isomers

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 2262-03-5)

- Structure : Positional isomer with the -CF₃ group on the adjacent cyclopropane carbon.

- Molecular Formula : C₁₁H₉F₃O₂ (identical to the target compound).

1-Trifluoromethylcyclopropane-1-carboxylic acid (CAS 277756-46-4)

Halogen-Substituted Analogs

1-(4-Fluorophenyl)cyclopropanecarboxylic acid (3d)

- Structure : Fluorine substituent instead of -CF₃.

- Molecular Formula : C₁₀H₉FO₂.

- Key Differences : Lower electron-withdrawing effect (F vs. -CF₃) results in higher pKa (~4.5 estimated) and reduced lipophilicity. NMR data (δ 7.25 ppm for aromatic protons) indicates distinct electronic environments .

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 869970-64-9)

- Structure : Dual halogen substitution (Cl and F).

- Molecular Formula : C₁₀H₈ClFO₂.

- Key Differences: Increased steric bulk and polarity. Predicted pKa of 3.81 suggests stronger acidity than mono-halogenated analogs due to cumulative electron-withdrawing effects .

Electron-Donating Group Analogs

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (CAS 16728-01-1)

- Structure : Methoxy (-OCH₃) substituent.

- Molecular Formula : C₁₁H₁₂O₃.

- Key Differences : Electron-donating -OCH₃ increases pKa (~4.67 predicted) and enhances solubility in polar solvents. Reduced metabolic stability compared to -CF₃ analogs .

1-(4-(Methoxycarbonyl)phenyl)cyclopropane-1-carboxylic acid (CAS 1094479-66-9)

- Structure : Methoxycarbonyl (-COOCH₃) group.

- Molecular Formula : C₁₂H₁₂O₄.

Physicochemical Properties Comparison

| Property | Target Compound (CAS 886366-13-8) | 2-(4-CF₃-phenyl) Analog (CAS 2262-03-5) | 1-(4-Fluorophenyl) Analog (3d) | 1-(4-Chloro-2-Fluorophenyl) Analog (CAS 869970-64-9) |

|---|---|---|---|---|

| Molecular Weight | 230.19 g/mol | 230.19 g/mol | 180.18 g/mol | 214.62 g/mol |

| Predicted pKa | ~3.5–4.0 | ~3.5–4.0 | ~4.5 | 3.81 |

| Boiling Point | Not reported | Not reported | Not reported | 331.7°C (predicted) |

| Lipophilicity (LogP) | Higher (due to -CF₃) | Similar | Lower | Moderate |

生物活性

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is an intriguing compound due to its unique structural features, particularly the trifluoromethyl group that significantly influences its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.19 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The electronegative nature of the trifluoromethyl group is believed to play a significant role in enhancing these interactions, thereby modulating various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. This suggests a possible pathway through which this compound could exert its effects .

- Cytotoxicity Assessments : While some derivatives have shown low cytotoxicity, others exhibited high toxicity profiles, indicating that further investigation into the safety and efficacy of this compound is necessary before advancing to clinical applications .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| This compound | Anti-inflammatory, potential antimicrobial | Inhibition of leukotriene synthase | Low to moderate |

| UPAR415 (related structure) | Antimicrobial | Inhibition of OASS-A | High toxicity |

| Other cyclopropane derivatives | Varies (anti-inflammatory/antimicrobial) | Competitive inhibition in metabolic pathways | Varies |

常见问题

What are the key considerations for synthesizing 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid with high enantiomeric purity?

Basic

Synthesis typically involves cyclopropanation of 4-(trifluoromethyl)styrene derivatives using transition-metal catalysts (e.g., Rh or Cu) or Simmons-Smith reagents. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis must be employed. For example, using (R,R)-Jacobsen’s salen-Co(II) catalyst under Hofmann rearrangement conditions (pH 1, HCl) can yield cyclopropane rings with >90% ee . Post-synthesis, recrystallization in ethanol/water (1:3 v/v) improves purity.

How do crystallographic methods resolve structural ambiguities in cyclopropane derivatives like this compound?

Basic

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard for resolving strained cyclopropane geometries. The trifluoromethyl group’s electron-withdrawing effects cause bond-angle distortions (e.g., C-C-C angles ≤ 60°), which SHELXL accurately models using Hirshfeld rigid-body restraints . Validation via ORTEP-3 graphical interfaces helps visualize thermal ellipsoids and confirm non-covalent interactions (e.g., F···H hydrogen bonds) .

Why do NMR spectra of this compound show discrepancies between experimental and DFT-predicted chemical shifts?

Advanced

Cyclopropane ring strain induces anisotropic shielding effects, complicating and NMR predictions. For example, DFT calculations (B3LYP/6-311+G(d,p)) may underestimate shifts by 2–4 ppm due to solvent polarity effects. Experimental validation in deuterated DMSO at 298 K, combined with COSY and HSQC, resolves ambiguities in aromatic coupling patterns .

How can structure-activity relationship (SAR) studies optimize bioactivity in trifluoromethylated cyclopropane derivatives?

Advanced

The trifluoromethyl group enhances lipophilicity (logP +0.5) and metabolic stability. In SAR studies, substituting the carboxylic acid with amides (e.g., morpholine or piperazine derivatives) improves membrane permeability. For antimicrobial activity, introducing a 2-iodo substituent on the phenyl ring (IC = 3.2 µM against S. aureus) shows synergistic effects with the cyclopropane scaffold .

What computational strategies predict the metabolic stability of this compound in drug discovery pipelines?

Advanced

Molecular dynamics (MD) simulations (AMBER force field) model Phase I oxidation pathways. The cyclopropane ring’s strain increases susceptibility to CYP3A4-mediated epoxidation. Free-energy perturbation (FEP) calculations predict metabolic half-life (t) within 15% error of in vitro microsomal assays. Docking studies (AutoDock Vina) identify hepatic carboxylase interactions as key clearance pathways .

How does the cyclopropane ring influence spectroscopic properties in IR and Raman analyses?

Basic

The cyclopropane ring’s symmetric stretching (C-C) appears at 1020–1050 cm in IR, while asymmetric modes (1260–1300 cm) are Raman-active. The trifluoromethyl group’s C-F stretches (1150–1250 cm) overlap with ring vibrations, requiring deconvolution via Gaussian fitting. Polarized Raman spectroscopy distinguishes these modes by comparing parallel/perpendicular scattering intensities .

What purification techniques remove trace impurities (<1%) from synthesized batches?

Basic

Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted styrene precursors. For persistent trifluoromethyl byproducts (e.g., dimeric adducts), preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity. LC-MS (ESI+) monitors m/z 259.1 [M+H] to confirm target compound integrity .

How do solvent effects modulate the compound’s reactivity in cross-coupling reactions?

Advanced

Polar aprotic solvents (DMF, DMSO) stabilize the carboxylate anion, enhancing Suzuki-Miyaura coupling yields (e.g., 85% with 4-bromophenylboronic acid). In contrast, THF promotes decarboxylation at >60°C. Kinetic studies (UV-Vis monitoring at 270 nm) show solvent dielectric constants (ε) inversely correlate with reaction rates (r = 0.91) .

What are the challenges in quantifying trace degradation products under accelerated stability conditions?

Advanced

Degradation via cyclopropane ring-opening generates trifluoromethylbenzaldehyde (m/z 177.1), detectable by GC-MS (HP-5 column, 70 eV EI). However, aldehyde volatility necessitates derivatization with 2,4-dinitrophenylhydrazine (DNPH) for quantification. Method validation per ICH Q2(R1) confirms LOD = 0.1 ppm and LOQ = 0.3 ppm .

How do steric and electronic effects of the trifluoromethyl group influence solid-state packing?

Advanced

The CF group’s steric bulk (van der Waals volume = 38 Å) disrupts π-stacking, favoring herringbone packing (P2/c space group). Electron diffraction maps reveal F···H-C contacts (2.8–3.1 Å) stabilizing the lattice. Thermal analysis (DSC) shows melting points correlate with packing density (r = 0.87 across homologs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。